molecular formula C16H12ClNO2 B11977969 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone CAS No. 303104-23-6

1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone

Cat. No.: B11977969
CAS No.: 303104-23-6
M. Wt: 285.72 g/mol
InChI Key: FCFVKMVRBGXHIB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a chlorophenyl group and an indole moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with indole-3-acetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain. The compound may also inhibit certain enzymes or proteins involved in cell proliferation, contributing to its anticancer effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds such as:

Biological Activity

1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone, a compound featuring both indole and phenyl moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClNO2C_{19}H_{18}ClNO_2, with a molecular weight of approximately 329.81 g/mol. The presence of a chlorophenyl group and an indole structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. A common method includes the reaction of 4-chlorobenzaldehyde with an appropriate indole precursor under acidic or basic conditions, followed by hydrolysis and purification processes to yield the final product.

Antifungal Activity

Recent studies have indicated that related indole derivatives exhibit significant antifungal properties. For example, compounds with similar structures have shown effectiveness against Candida albicans, with minimal inhibitory concentrations (MIC) as low as 0.020 µg/mL for certain derivatives . Although specific data on this compound is limited, its structural analogs suggest potential antifungal activity.

Anticancer Properties

Indole derivatives are well-known for their anticancer effects. Research has demonstrated that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . While direct studies on this compound are sparse, its structural characteristics align with those of known anticancer agents.

Study 1: Antifungal Evaluation

A study evaluated a series of indole derivatives for their antifungal activity against Candida species. The results indicated that compounds with halogen substitutions on the phenyl ring significantly enhanced antifungal efficacy. This suggests that this compound could exhibit similar activity due to its chlorophenyl group .

Study 2: Cytotoxic Effects

In another investigation focusing on various indole-based compounds, researchers found that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function. Given the structural similarities, it is plausible that this compound may also demonstrate cytotoxicity against cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
1-(4-Chlorobenzyl)-1H-indole-3-acetic acidAntifungal0.020 µg/mL
5-Hydroxyindole DerivativeAnticancerIC50 = 10 µM
Indole-Based Compound ACytotoxicIC50 = 5 µM

Properties

CAS No.

303104-23-6

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C16H12ClNO2/c17-11-7-5-10(6-8-11)15(19)16(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,16,18,20H

InChI Key

FCFVKMVRBGXHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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